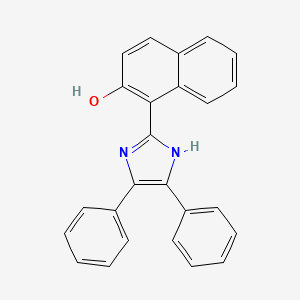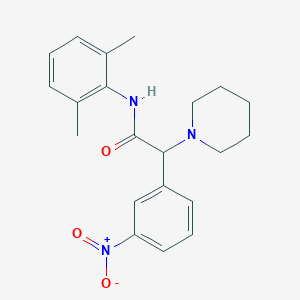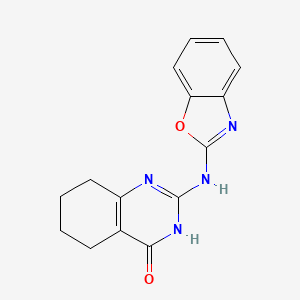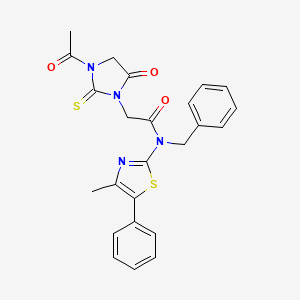
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol is a complex organic compound that belongs to the class of imidazole derivatives. This compound is known for its unique structural properties, which include a naphthalen-2-ol moiety linked to an imidazole ring substituted with diphenyl groups. The compound exhibits interesting photophysical properties, making it a subject of extensive research in various scientific fields.
Métodos De Preparación
The synthesis of 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.
Common reagents used in these reactions include nickel catalysts, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound exhibits excited-state intramolecular proton transfer (ESIPT), which contributes to its unique photophysical properties . This mechanism is crucial for its function as a fluorescent probe and in optoelectronic applications. Additionally, its interaction with biological targets is being studied to understand its potential therapeutic effects .
Comparación Con Compuestos Similares
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol can be compared with other imidazole derivatives, such as:
2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: Exhibits antioxidant activity and is used in different biological assays.
The uniqueness of this compound lies in its specific structural configuration and the resulting photophysical properties, which make it particularly valuable in fluorescence-based applications and optoelectronics.
Propiedades
Número CAS |
1749-77-5 |
|---|---|
Fórmula molecular |
C25H18N2O |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
1-(4,5-diphenyl-1H-imidazol-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C25H18N2O/c28-21-16-15-17-9-7-8-14-20(17)22(21)25-26-23(18-10-3-1-4-11-18)24(27-25)19-12-5-2-6-13-19/h1-16,28H,(H,26,27) |
Clave InChI |
XFABZIDJJPVXLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-2-{1-(4-ethoxyphenyl)-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B15148893.png)
![2-[(phenylacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B15148908.png)
![N'-[(4-methoxyphenyl)carbonyl]-5-phenoxy-1H-indole-2-carbohydrazide](/img/structure/B15148914.png)
![6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B15148927.png)

![2-({3-Methoxy-1-[4-(methylsulfanyl)phenyl]-3-oxopropyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B15148936.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15148940.png)
![N-[2-benzo[1,3]dioxol-5-yl-1-(hydrazinecarbonyl)ethenyl]benzamide](/img/structure/B15148947.png)



![7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15148959.png)
![3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B15148963.png)
![2-{[(4-Ethoxyphenyl)carbonyl]amino}phenyl 4-ethoxybenzoate](/img/structure/B15148968.png)
